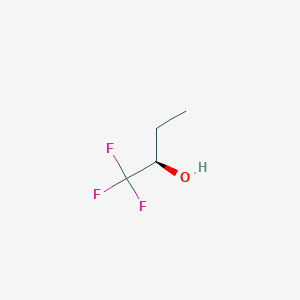
1-(2-Methylbutyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylbutyl)piperazine is an organic compound that belongs to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound, this compound, has a molecular formula of C9H20N2 and is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 1-(2-Methylbutyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid . Industrial production methods often involve the catalytic cyclization of appropriate precursors under controlled conditions .
Chemical Reactions Analysis
1-(2-Methylbutyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a wide range of substituted piperazines .
Scientific Research Applications
1-(2-Methylbutyl)piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methylbutyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, leading to flaccid paralysis of certain parasites . Additionally, piperazine derivatives can modulate other biological pathways, contributing to their diverse pharmacological effects .
Comparison with Similar Compounds
1-(2-Methylbutyl)piperazine can be compared with other piperazine derivatives, such as:
- 1-(2-Ethylbutyl)piperazine
- 1-(2-Propylbutyl)piperazine
- 1-(2-Isobutyl)piperazine
These compounds share a similar piperazine core structure but differ in the substituents attached to the nitrogen atoms. The uniqueness of this compound lies in its specific substituent, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
82499-91-0 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-(2-methylbutyl)piperazine |
InChI |
InChI=1S/C9H20N2/c1-3-9(2)8-11-6-4-10-5-7-11/h9-10H,3-8H2,1-2H3 |
InChI Key |
OQGIVRAAJBHOTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine](/img/structure/B13589829.png)
